molecular formula C11H9ClN2O3 B1213260 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid CAS No. 55983-75-0

1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid

Cat. No.: B1213260
CAS No.: 55983-75-0
M. Wt: 252.65 g/mol
InChI Key: DVXXJWZOTJPMPI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 3-chlorophenyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine hydrate to form 3-chlorophenylhydrazine This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of 1-(3-carboxyphenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid.

    Reduction: Formation of 1-(3-aminophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their function.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-methyl-1h-pyrazole-5-carboxylic acid
  • 1-(4-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid
  • 1-(3-Bromophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid

Comparison: 1-(3-Chlorophenyl)-5-methoxy-1h-pyrazole-3-carboxylic acid is unique due to the presence of both the 3-chlorophenyl and methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methoxypyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O3/c1-17-10-6-9(11(15)16)13-14(10)8-4-2-3-7(12)5-8/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXXJWZOTJPMPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NN1C2=CC(=CC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204556
Record name 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55983-75-0
Record name 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055983750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxy-1-(3-chlorophenyl)-5-methoxypyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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